molecular formula C9H6BrF3O2 B2503493 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone CAS No. 1558247-47-4

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B2503493
CAS No.: 1558247-47-4
M. Wt: 283.044
InChI Key: IJYKTJGFLOVCTA-UHFFFAOYSA-N
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Description

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a phenyl ring attached to an ethanone moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and coupling reactions, optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

    Substitution: Products include various substituted phenyl ethanones.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of 1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

  • The presence of both a bromine atom and a trifluoromethoxy group in this compound imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYKTJGFLOVCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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